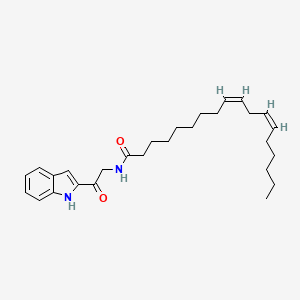

Termitomycamide B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Neuroprotection

Termitomycamide B, a fatty acid amide isolated from the mushroom Termitomyces titanicus, has demonstrated neuroprotective properties. Specifically, it effectively inhibits endoplasmic reticulum (ER) stress-dependent cell death . ER stress is associated with several neuronal diseases, including Parkinson’s, Alzheimer’s, and prion diseases. By shielding against ER stress-induced cell death, Termitomycamide B holds promise as a potential therapeutic agent for neurodegenerative conditions.

Anti-Inflammatory and Analgesic Effects

Termitomyces albuminosus, another mushroom species, is used in traditional Chinese medicine to treat hemorrhoids, which cause inflammation and pain during bowel movements. Interestingly, the dry matter of the culture broth of T. albuminosus exhibits analgesic and anti-inflammatory properties . While this finding pertains to a related mushroom, it highlights the potential of Termitomycamide B or similar compounds for managing inflammatory conditions.

Antifungal Activity

While not directly related to ER stress, Termitomycamide B’s origin from a mushroom suggests potential antifungal properties. Investigating its effects on fungal growth and viability could reveal new avenues for combating fungal infections.

Wirkmechanismus

Target of Action

Termitomycamide B primarily targets the endoplasmic reticulum (ER) . The ER is an organelle in cells that plays a crucial role in protein synthesis and folding, lipid metabolism, and calcium homeostasis .

Mode of Action

Termitomycamide B interacts with the ER to inhibit ER stress-dependent cell death . ER stress occurs when there is an accumulation of misfolded proteins in the ER, disrupting its function . By inhibiting this stress, Termitomycamide B helps to maintain the normal function of the ER .

Biochemical Pathways

The primary biochemical pathway affected by Termitomycamide B is the unfolded protein response (UPR) pathway . This pathway is activated in response to ER stress. When the UPR pathway is activated, it attempts to restore normal function by halting protein translation, degrading misfolded proteins, and activating signaling pathways that lead to increased production of molecular chaperones involved in protein folding .

Pharmacokinetics

Like other fatty acid amides, it is likely to have good bioavailability due to its lipophilic nature

Result of Action

The primary result of Termitomycamide B’s action is the protection against ER stress-dependent cell death . This has significant implications for neurodegenerative diseases, where ER stress and the resulting cell death are often key components of the disease process .

Action Environment

The action of Termitomycamide B is likely influenced by various environmental factors For instance, the pH, temperature, and presence of other interacting molecules in the cellular environment could potentially affect its efficacy and stability.

Safety and Hazards

Eigenschaften

IUPAC Name |

(9Z,12Z)-N-[2-(1H-indol-2-yl)-2-oxoethyl]octadeca-9,12-dienamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28(32)29-23-27(31)26-22-24-19-17-18-20-25(24)30-26/h6-7,9-10,17-20,22,30H,2-5,8,11-16,21,23H2,1H3,(H,29,32)/b7-6-,10-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZGHQVBEWMXHZ-HZJYTTRNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NCC(=O)C1=CC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC(=O)C1=CC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-Aminophenoxy)phenyl]boronic acid](/img/structure/B582092.png)